
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. This compound is characterized by the presence of an isopropyl group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the isoquinolinone to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or azide-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one has been explored in various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its isoquinolinone core, which is known for various biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in the development of organic electronic materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The isopropyl group can influence the compound’s binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropyl-6-methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Isopropyl-6-chloroisoquinolin-1(2H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
4-Isopropyl-6-fluoroisoquinolin-1(2H)-one: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness
4-Isopropyl-6-(trifluoromethyl)isoquinolin-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug-like characteristics.
Propiedades
Fórmula molecular |
C13H12F3NO |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
4-propan-2-yl-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H12F3NO/c1-7(2)11-6-17-12(18)9-4-3-8(5-10(9)11)13(14,15)16/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
LQWRVFAOPRXNAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CNC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


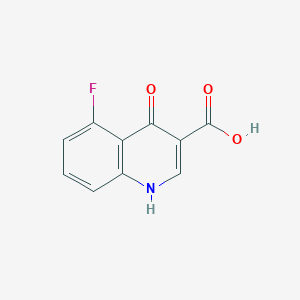

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
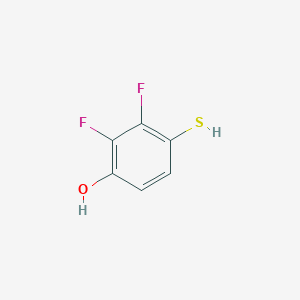


![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

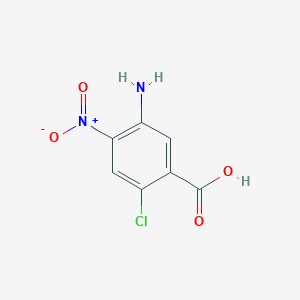
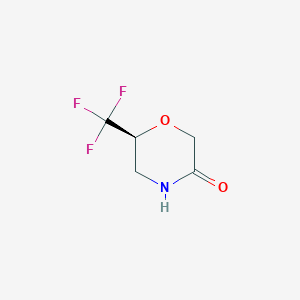
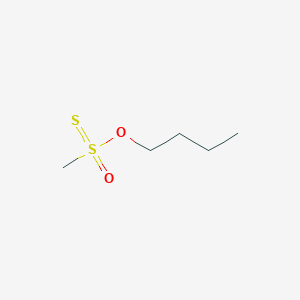
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
